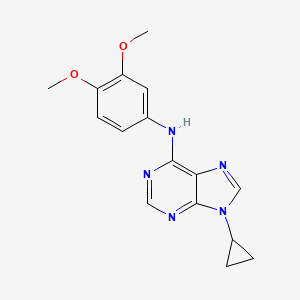
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine, also known as 9-CP-DMX, is a synthetic purine derivative that has a wide range of applications in scientific research. It is a valuable tool for studying the biochemical and physiological effects of purines in biological systems.
Scientific Research Applications
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a valuable tool for studying the biochemical and physiological effects of purines in biological systems. It has been used in a variety of research applications, such as in the study of signal transduction pathways and the regulation of gene expression. This compound has also been used to study the effects of purines on cell growth, differentiation, and apoptosis. Additionally, it has been used to study the pharmacology of purines, as well as their effects on the central nervous system.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. It is believed that this compound binds to the purine receptor, which is a G-protein coupled receptor located on the surface of cells. This binding activates the receptor, which leads to the activation of a signaling cascade that results in the regulation of gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can activate the purine receptor and activate a signaling cascade that leads to the regulation of gene expression and other cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments is that it is a relatively simple and cost-effective synthetic compound. It is also relatively easy to obtain and can be synthesized in a relatively short amount of time. Additionally, this compound has a wide range of applications in scientific research.
However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is a synthetic compound, so its effects may not be the same as those of naturally occurring purines.
Future Directions
There are a number of potential future directions for 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine research. One potential direction is to further investigate the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-angiogenic effects. Finally, this compound could be used in combination with other compounds in order to study the effects of purines on biological systems.
Synthesis Methods
The synthesis of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a multi-step process that involves the reaction of cyclopropylmethyl chloride with 3,4-dimethoxyphenylmagnesium bromide. This reaction results in the formation of the key intermediate 9-cyclopropyl-3,4-dimethoxyphenylmagnesium chloride, which is then reacted with 6-amino-9H-purin-9-one. This reaction produces this compound, which can be purified by column chromatography.
Properties
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGKRRBJBKQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)


![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)



